2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
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Overview
Description
3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Ethoxy and Phenyl Groups: Ethoxy and phenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Fluorophenoxy Sulfonyl Urea Moiety: This step involves the reaction of the triazine intermediate with a fluorophenoxy sulfonyl urea derivative under suitable conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or phenyl groups.
Reduction: Reduction reactions may target the triazine ring or the sulfonyl urea moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: It can be used in the development of advanced materials with specific properties.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Agriculture: Possible use as a herbicide or pesticide due to its chemical properties.
Polymers: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA
- 3-(4-ETHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA
Uniqueness
The unique combination of the ethoxy, phenyl, and fluorophenoxy sulfonyl urea groups in 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16FN5O5S |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2-fluorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
InChI |
InChI=1S/C18H16FN5O5S/c1-2-28-18-21-15(12-8-4-3-5-9-12)20-16(23-18)22-17(25)24-30(26,27)29-14-11-7-6-10-13(14)19/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI Key |
SMLVJOSITSIMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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